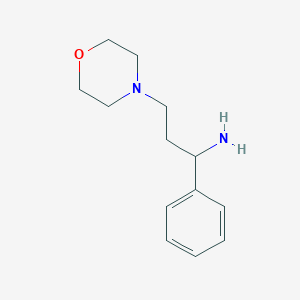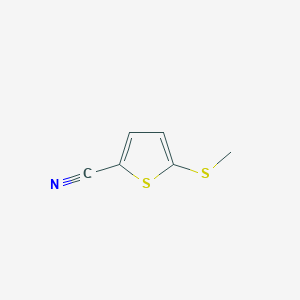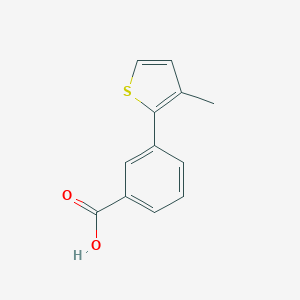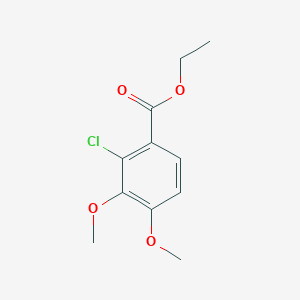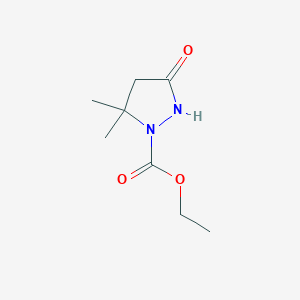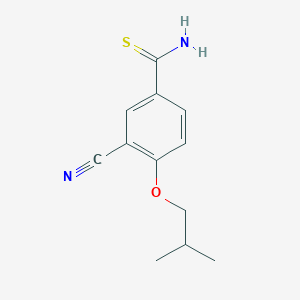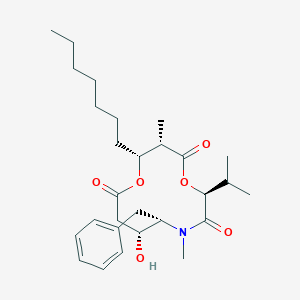
Hapalosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hapalosin is a natural product that has been isolated from marine cyanobacteria. It belongs to the family of cyclic peptides and has been found to possess potent biological activities. Hapalosin has been the subject of scientific research due to its potential applications in medicine and other fields.
Aplicaciones Científicas De Investigación
Multidrug-Resistance Reversing Activity
Hapalosin, a cyclodepsipeptide isolated from the blue-green alga Hapalosiphon welwitschii, has demonstrated significant activity in reversing multidrug resistance (MDR) in cancer cells. This resistance, often developed during chemotherapy, is typically linked to the overexpression of P-glycoprotein, a transmembrane protein that acts as an ATP-dependent drug efflux pump. Hapalosin has been shown to inhibit this efflux pump, making it a potential therapeutic agent for enhancing the efficacy of chemotherapy in cancer patients (Ghosh et al., 1996); (Nishiyama, 2002).
Synthesis and Structural Analysis
The complexity of hapalosin's structure, particularly its cyclodepsipeptide nature and the presence of multiple conformers, has sparked interest in its synthetic and structural analysis. Research efforts have focused on developing efficient synthetic pathways to facilitate further investigation into its biological activities and structure-function relationships. These studies have contributed to understanding the bioactive conformation of hapalosin and its derivatives (Palomo et al., 2004); (Okuno et al., 1996).
Derivative Development and Evaluation
Significant research has also been directed towards developing and evaluating hapalosin analogs. These studies aim to understand how structural modifications impact the MDR-reversing activity and overall cytotoxicity. This has included systematic modifications of substituents and evaluating their effects on biological activity, providing insights into the structural requirements for effective MDR reversal (O'Connell et al., 1999); (Wagner et al., 1999).
Propiedades
Número CAS |
159542-04-8 |
|---|---|
Nombre del producto |
Hapalosin |
Fórmula molecular |
C28H43NO6 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
(2S,5S,6R,10R,11S)-5-benzyl-10-heptyl-6-hydroxy-4,11-dimethyl-2-propan-2-yl-1,9-dioxa-4-azacyclododecane-3,8,12-trione |
InChI |
InChI=1S/C28H43NO6/c1-6-7-8-9-13-16-24-20(4)28(33)35-26(19(2)3)27(32)29(5)22(23(30)18-25(31)34-24)17-21-14-11-10-12-15-21/h10-12,14-15,19-20,22-24,26,30H,6-9,13,16-18H2,1-5H3/t20-,22-,23+,24+,26-/m0/s1 |
Clave InChI |
NJNAHFYVTBZQHU-LFFUDGMSSA-N |
SMILES isomérico |
CCCCCCC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)N([C@H]([C@@H](CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
SMILES |
CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
SMILES canónico |
CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
Otros números CAS |
159542-04-8 |
Sinónimos |
hapalosin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



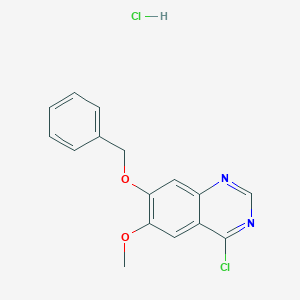
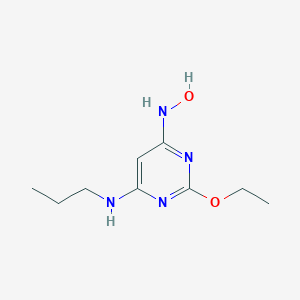
![tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B64455.png)

